molecular formula C9H12O2 B1436452 Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid CAS No. 2059975-65-2

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid

Cat. No.: B1436452
CAS No.: 2059975-65-2
M. Wt: 152.19 g/mol
InChI Key: VHPSMBLOFPORJW-UHFFFAOYSA-N
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Description

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is a unique organic compound characterized by its tricyclic structure. This compound, with the molecular formula C9H12O2, is notable for its rigid, three-dimensional framework, which imparts distinct chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and allows for the creation of the tricyclic core structure. The reaction conditions often include the use of samarium diiodide as a reducing agent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid involves its interaction with molecular targets through its rigid tricyclic structure. This structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic processes, depending on the functional groups present on the compound.

Comparison with Similar Compounds

Uniqueness: Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is unique due to its specific tricyclic structure, which imparts high stability and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.

Biological Activity

Tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid is a unique organic compound notable for its tricyclic structure, which consists of three interconnected rings. This compound, with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol, exhibits significant biological activity that has garnered attention in pharmaceutical and biochemical research.

The rigid tricyclic framework of this compound contributes to its stability and reactivity, making it a valuable compound in various scientific applications. The presence of the carboxylic acid functional group at the sixth position enhances its reactivity and biological interactions.

Molecular Characteristics

  • Molecular Formula: C₉H₁₂O₂
  • Molecular Weight: 152.19 g/mol
  • InChI Key: VHPSMBLOFPORJW-UHFFFAOYSA-N
  • SMILES Representation: C1C2CC(C1C3C2C3)C(=O)O

Biological Activity

Research indicates that this compound and its derivatives exhibit various biological activities primarily through their interactions with biological targets such as receptors and enzymes.

The mechanism of action involves:

  • Binding to Receptors: The compound can fit into specific binding sites on enzymes or receptors, modulating their activity.
  • Enzymatic Pathways: It may either inhibit or activate enzymatic processes depending on the functional groups present.

Pharmacological Potential

This compound has been studied for its potential applications in neuropharmacology due to its interactions with GABA receptors, which are crucial in neurotransmission and modulation of neuronal excitability.

Case Studies and Research Findings

  • Neuropharmacological Studies: Research has demonstrated that derivatives of tricyclo[3.2.1.0,2,4]octane compounds may influence GABAergic activity, suggesting potential therapeutic applications in treating neurological disorders.
  • Synthetic Applications: The compound serves as a building block in organic synthesis, leading to the development of more complex molecules with enhanced biological properties.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other bicyclic and tricyclic compounds:

Compound NameMolecular FormulaUnique Features
Tricyclo[3.3.1.0(2,4)]decane-7-carboxylic acidC₁₀H₁₄O₂Larger ring system; different stereochemistry
Bicyclo[3.3.0]octane-5-carboxylic acidC₉H₁₂O₂Different bicyclic structure; less complex
Tricyclo[3.2.1]octane derivativesVariedVariations in functional groups lead to different properties

Research Applications

This compound is utilized across various fields:

  • Chemistry: As a precursor for synthesizing complex organic molecules.
  • Biology: Investigated for potential therapeutic applications.
  • Medicine: Explored for drug development due to its unique structural properties.

Properties

IUPAC Name

tricyclo[3.2.1.02,4]octane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)8-2-4-1-6(8)7-3-5(4)7/h4-8H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPSMBLOFPORJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059975-65-2
Record name tricyclo[3.2.1.0,2,4]octane-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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